molecular formula C16H9N3O3 B3296228 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one CAS No. 892754-58-4

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Cat. No. B3296228
CAS RN: 892754-58-4
M. Wt: 291.26 g/mol
InChI Key: NSIIVYUVPXSVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a chemical compound that belongs to the class of oxadiazole-based chromenone derivatives. This compound has been the focus of scientific research due to its potential applications in various fields such as medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is not fully understood. However, it has been reported to exert its biological activities by interacting with various cellular targets, including enzymes, receptors, and DNA. For example, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. For example, it has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Additionally, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one in lab experiments is its wide range of biological activities. This compound can be used as a tool compound to study various cellular targets, including enzymes, receptors, and DNA. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can induce cytotoxicity in some cell lines at high concentrations.

Future Directions

There are several future directions for the research on 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one. One of the directions is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, the development of new synthetic methods for the preparation of this compound and its analogs could lead to the discovery of new compounds with improved biological activities.

Scientific Research Applications

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O3/c20-16-12(8-10-4-1-2-6-13(10)21-16)15-18-14(19-22-15)11-5-3-7-17-9-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIIVYUVPXSVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
Reactant of Route 5
3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.